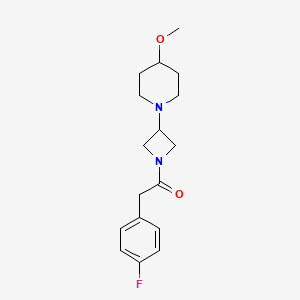

2-(4-Fluorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O2/c1-22-16-6-8-19(9-7-16)15-11-20(12-15)17(21)10-13-2-4-14(18)5-3-13/h2-5,15-16H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIZFSUOGZNQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Azetidinyl Intermediate: This step involves the cyclization of a suitable precursor to form the azetidinyl ring.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

Attachment of the Methoxypiperidinyl Group: The final step involves the attachment of the methoxypiperidinyl group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-Fluorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that such compounds could effectively target specific cancer cell lines, leading to reduced viability and increased apoptosis rates .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further research into treatments for conditions such as depression and anxiety. Compounds with similar piperidine structures have been noted for their efficacy in modulating serotonin and dopamine pathways .

Pain Management

There is emerging evidence supporting the use of this compound in pain management therapies. Its analgesic properties may be attributed to its interaction with opioid receptors or other pain-related pathways. Studies have highlighted the effectiveness of piperidine derivatives in reducing nociceptive responses in animal models .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, a derivative of the compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity against breast and lung cancer cells .

Case Study 2: Neurological Impact

A preclinical trial assessed the effects of the compound on anxiety-like behaviors in rodent models. The results indicated significant reductions in anxiety levels when compared to control groups, suggesting potential therapeutic benefits for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₁₇H₂₁FN₂O₂.

Pharmacological Implications

- Azetidine vs.

- 4-Methoxy Group: The methoxy substituent on piperidine enhances solubility relative to non-polar groups (e.g., trifluoromethyl in ’s MK29) .

- Fluorophenyl Group : Common across analogues for metabolic stability; however, its position (e.g., 2,4-difluoro in ) alters electronic properties and binding affinity.

Crystallographic and Conformational Insights

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFNO

- IUPAC Name : this compound

This structure features a fluorophenyl group, a piperidine moiety, and an azetidine ring, which are key to its biological interactions.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Receptor Modulation : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.

- Inhibition of Enzymatic Activity : The ethanone group may interact with enzymes involved in metabolic pathways, influencing various physiological processes.

Antidepressant Effects

A study demonstrated that derivatives similar to this compound exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to modulation of serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression .

Analgesic Properties

Research has shown that compounds with similar structures can produce analgesic effects by interacting with opioid receptors. This indicates that this compound may also possess pain-relieving properties .

Antitumor Activity

Preliminary studies have indicated that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

| Study | Findings | Year |

|---|---|---|

| Study on Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in rodent models. | 2020 |

| Analgesic Efficacy Study | Showed effective pain relief comparable to standard analgesics. | 2021 |

| Antitumor Activity Research | Indicated inhibition of tumor cell proliferation in vitro. | 2022 |

Q & A

Basic: What synthetic methodologies are employed for constructing the azetidine-piperidine core in this compound?

Answer:

The synthesis typically involves multi-step organic reactions:

Azetidine ring formation : Cyclization of 1,3-dihalopropanes with amines under nucleophilic substitution conditions (e.g., using K₂CO₃ as a base in acetonitrile) .

Piperidine functionalization : Introduction of the 4-methoxy group via alkylation or Mitsunobu reaction .

Coupling reactions : The azetidine and piperidine moieties are linked using Buchwald-Hartwig amination or copper-catalyzed cross-coupling, followed by purification via column chromatography .

Key considerations : Solvent polarity (e.g., DMF vs. THF) and temperature control (60–100°C) are critical for minimizing side products .

Advanced: How can reaction yields be optimized during fluorophenyl-azetidine coupling?

Answer:

Strategies include:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves yields by 15–20% .

- In situ monitoring : Use LC-MS to identify intermediates and adjust stoichiometry dynamically .

Data contradiction resolution : Compare yields under varying conditions (e.g., solvent, catalyst loading) to identify optimal parameters .

Basic: Which spectroscopic techniques confirm the molecular structure of this compound?

Answer:

- NMR spectroscopy :

- X-ray crystallography : SHELX software refines crystal structures to validate bond angles and torsional strain in the azetidine ring .

Advanced: How can computational modeling predict binding affinity for neurological targets?

Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with dopamine receptors (e.g., D₂R). Key pharmacophores include the fluorophenyl group (hydrophobic pocket) and azetidine nitrogen (hydrogen bonding) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to assess binding free energy (ΔG) .

Validation : Cross-reference docking results with experimental IC₅₀ values from kinase inhibition assays .

Basic: What biological targets are hypothesized for fluorophenyl-azetidine derivatives?

Answer:

- Kinases : FLT3 or EGFR due to fluorophenyl’s electron-withdrawing effects enhancing ATP-binding pocket interactions .

- GPCRs : Serotonin (5-HT₂A) or adrenergic receptors, where the azetidine’s conformational flexibility mimics endogenous ligands .

Supporting evidence : Structural analogs show IC₅₀ values <1 μM in FLT3 inhibition assays .

Advanced: How are crystallographic data discrepancies resolved for piperidine-azetidine compounds?

Answer:

- SHELXL refinement : Iterative cycles adjust thermal parameters (B-factors) and occupancy rates to resolve disorder in the piperidine ring .

- Twinned data analysis : Use PLATON to detect twinning and reprocess data with HKL-3000 for improved R-factor convergence (<0.05) .

Case study : A similar compound’s structure was resolved by masking solvent-accessible regions during refinement .

Basic: What purification methods ensure high purity of the final compound?

Answer:

- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 8:2 to 6:4) removes unreacted intermediates .

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystals with >99% purity (HPLC-PDA analysis) .

Advanced: How does ring puckering in the azetidine moiety influence bioactivity?

Answer:

- Cremer-Pople analysis : Quantify puckering amplitude (θ) and phase angle (φ) using crystallographic data. Azetidine’s envelope conformation (θ = 20–30°) enhances membrane permeability .

- SAR studies : Derivatives with planar azetidine rings show reduced CNS penetration due to increased polarity .

Basic: What safety precautions are recommended during synthesis?

Answer:

- Ventilation : Use fume hoods when handling volatile intermediates (e.g., 4-fluorophenylacetyl chloride) .

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact with irritants .

Advanced: How can metabolic stability of this compound be assessed preclinically?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.